molecular formula C21H16FN3O2S B2903441 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-48-5

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2903441
CAS RN: 941994-48-5
M. Wt: 393.44
InChI Key: FMPBAZJKMRJJEX-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their broad range of chemical and biological properties . They are present in many commercially available drugs and have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions . For instance, a mixture of certain compounds, KOH, and carbon disulfide in ethanol was refluxed on a steam bath for 12 hours. The solution was then concentrated, cooled, and acidified with dilute HCl .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzothiazole moiety and other functional groups . The benzothiazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . For instance, a mixture of certain compounds, KOH, and carbon disulfide in ethanol was refluxed on a steam bath for 12 hours. The solution was then concentrated, cooled, and acidified with dilute HCl .

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on compound X. Firstly, further investigation is required to elucidate its mechanism of action in various disease models. Secondly, its potential therapeutic applications need to be explored in more detail, including its efficacy and safety in animal models and clinical trials. Thirdly, the development of more efficient synthesis methods and purification techniques could increase the yield and purity of the compound. Finally, the development of analogs of compound X could lead to the discovery of more potent and selective compounds for various diseases.
In conclusion, compound X is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is still under investigation, but it is believed to act through multiple pathways. Further research is required to elucidate its mechanism of action, potential therapeutic applications, and development of more efficient synthesis methods and purification techniques.

Synthesis Methods

The synthesis of compound X involves a multi-step process that starts with the reaction of 2-chloro acetic acid with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 6-fluorobenzo[d]thiazole-2-amine. The final step involves the reaction of the resulting product with 2-phenoxy ethanol in the presence of a base. The yield of the synthesis process is around 60%, and the purity of the compound can be increased through further purification techniques.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, compound X has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBAZJKMRJJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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